

Technical Monograph: 2-Hydroxyethylflurazepam-D4

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Compound of Interest

Compound Name: 2-Hydroxyethylflurazepam-D4

Cat. No.: B12050645

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Application in Forensic Toxicology and Clinical Pharmacokinetics

Executive Summary & Compound Identity

2-Hydroxyethylflurazepam-D4 is the stable isotope-labeled analog of 2-Hydroxyethylflurazepam (also known as N-1-hydroxyethylflurazepam), the primary urinary metabolite of the benzodiazepine hypnotic flurazepam (Dalmane®).

In high-precision analytical chemistry—specifically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—this deuterated compound serves as the Internal Standard (IS). Its physicochemical properties are virtually identical to the target analyte, allowing it to compensate for variability in extraction efficiency, transfer losses, and, most critically, matrix effects (ion suppression/enhancement) during ionization.

Physicochemical Profile

The following data characterizes the deuterated standard relative to the unlabeled metabolite.

Feature	2-Hydroxyethylflurazepam (Analyte)	2-Hydroxyethylflurazepam-D4 (Internal Standard)
CAS Number	20971-53-3	1397209-35-6
Molecular Formula	C ₁₇ H ₁₄ ClFN ₂ O ₂	C ₁₇ H ₁₀ D ₄ ClFN ₂ O ₂
Molecular Weight	332.76 g/mol	~336.78 g/mol
Chemical Name	7-chloro-1-(2-hydroxyethyl)-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one	[² H ₄]-7-chloro-1-(2-hydroxyethyl)-5-(2-fluorophenyl)...[1][2][3][4][5]
Solubility	Methanol, Acetonitrile, DMSO	Methanol, Acetonitrile
Storage	-20°C (Protect from light)	-20°C (Protect from light)

Pharmacological Context & Metabolic Pathway[6][7][8]

To accurately quantify flurazepam intake, researchers rarely target the parent drug in urine because it is extensively metabolized. Flurazepam undergoes rapid oxidative dealkylation and hydroxylation.

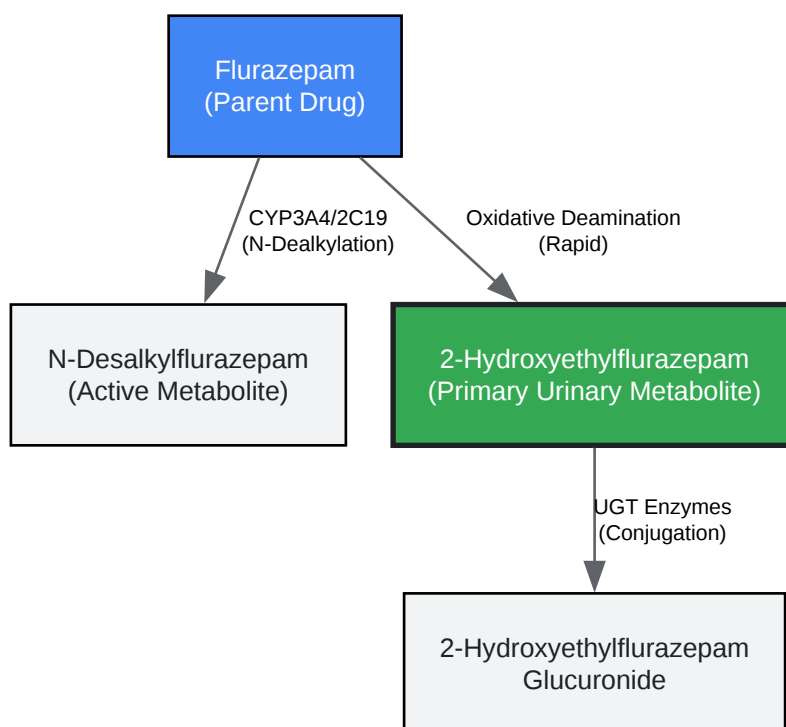
The two major metabolites are:[6][7][8]

- N-Desalkylflurazepam (Active, long half-life, accumulates in plasma).
- 2-Hydroxyethylflurazepam (Rapidly formed, excreted in urine, often as a glucuronide conjugate).

Because 2-Hydroxyethylflurazepam is the primary urinary marker, its quantification is the standard for confirming flurazepam adherence or abuse.

Metabolic Pathway Visualization

The following diagram illustrates the biotransformation of Flurazepam, highlighting the formation of the target analyte.



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Figure 1: Metabolic pathway of Flurazepam showing the formation of the 2-Hydroxyethyl metabolite. Note that in urine, the hydroxyethyl metabolite exists largely as a glucuronide, requiring hydrolysis before analysis.

Analytical Methodology: LC-MS/MS

The use of **2-Hydroxyethylflurazepam-D4** is critical for the "Isotope Dilution" method. In electrospray ionization (ESI), co-eluting matrix components (phospholipids, salts, urea) can suppress the ionization of the analyte. Since the D4 isotope co-elutes (or elutes very close) to the analyte, it experiences the exact same suppression. The ratio of Analyte Area to IS Area remains constant, ensuring accuracy.

Mass Spectrometry Transitions (MRM)

The following Multiple Reaction Monitoring (MRM) transitions are recommended for positive mode ESI (ESI+).

Compound	Precursor Ion (m/z)	Product Ion 1 (Quantifier)	Product Ion 2 (Qualifier)	Collision Energy (eV)
2-Hydroxyethylflurazepam	333.1	205.1	287.1	25 - 35
2-Hydroxyethylflurazepam-D4	337.1	209.1	291.1	25 - 35

*Note: Product ions for the D4 standard depend on the position of the deuterium label. If the label is on the benzophenone ring, the fragment shifts by +4 Da (205 → 209). If the label is on the hydroxyethyl chain which is lost during fragmentation, the product ion may remain 205. Always verify with a product ion scan of your specific reference material.

Experimental Protocol: Urine Analysis

This protocol outlines a robust workflow for extracting 2-Hydroxyethylflurazepam from human urine using the D4 internal standard.

Workflow Logic (Self-Validating System)

- Hydrolysis: Essential. ~90% of the metabolite is glucuronidated. Failure to hydrolyze yields false negatives.
- IS Addition: Added before hydrolysis to control for enzyme efficiency and extraction loss.
- SPE/LLE: Removes salts and urea that cause source contamination.

Step-by-Step Methodology

Reagents

- IS Working Solution: 1 µg/mL **2-Hydroxyethylflurazepam-D4** in Methanol.
- Enzyme:
 - Glucuronidase (e.g., from *E. coli* or *Helix pomatia*).

- Buffer: 0.1 M Acetate buffer (pH 5.0).

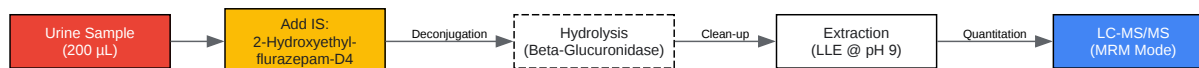
Procedure

- Sample Aliquot: Transfer 200 μ L of urine into a glass tube.
- Internal Standard Spike: Add 20 μ L of **2-Hydroxyethylflurazepam-D4** working solution. Vortex.
- Hydrolysis:
 - Add 100 μ L of

-Glucuronidase solution + 200 μ L Acetate buffer.
 - Incubate at 60°C for 1 hour (or per enzyme manufacturer instructions).
- Extraction (Liquid-Liquid Extraction - LLE):
 - Add 200 μ L of 0.1 M Borate Buffer (pH 9.0) to alkalize the sample (Benzodiazepines extract better at basic pH).
 - Add 2 mL of Ethyl Acetate:Hexane (1:1) or 1-Chlorobutane.
 - Rotate/Shake for 10 minutes.
 - Centrifuge at 3000 rpm for 5 minutes.
- Concentration:
 - Transfer the organic (upper) layer to a clean tube.
 - Evaporate to dryness under nitrogen at 40°C.
- Reconstitution:
 - Reconstitute residue in 100 μ L Mobile Phase (e.g., 90% Water / 10% MeOH + 0.1% Formic Acid).

- Transfer to autosampler vial.

Analytical Workflow Diagram



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Figure 2: Sample preparation workflow ensuring cleavage of glucuronide conjugates and matrix removal.

Validation & Quality Control

To ensure scientific integrity (Trustworthiness), the following validation parameters must be monitored:

- Linearity: The response ratio (Analyte Area / D4 Area) should be linear from 5 ng/mL to 1000 ng/mL ().
- IS Recovery: Monitor the absolute area of the D4 peak. A drop of >50% compared to a neat standard indicates severe matrix suppression or extraction failure.
- Deuterium Isotope Effect: Deuterated compounds may elute slightly earlier than non-deuterated analogs on C18 columns. Ensure the retention time window in the MS method is wide enough to capture both.

References

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